(6-Fluoronaphthalen-1-yl)methanamine
Description
(6-Fluoronaphthalen-1-yl)methanamine is an aromatic amine derivative featuring a naphthalene core substituted with a fluorine atom at position 6 and a primary amine group (-CH₂NH₂) at position 1. Its molecular formula is C₁₁H₁₀FN, with a molecular weight of 175.21 g/mol. The fluorine substituent introduces electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. This compound is of interest in medicinal chemistry due to the naphthalene scaffold’s ability to engage in π-π stacking interactions and the fluorine atom’s role in enhancing metabolic stability and bioavailability .
Properties
IUPAC Name |
(6-fluoronaphthalen-1-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H,7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDBKJWRSJUJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (6-Fluoronaphthalen-1-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 6-fluoronaphthalene with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. Another method includes the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-fluoronaphthalene is coupled with an aminomethyl-containing reagent in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: (6-Fluoronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form 1-(aminomethyl)-6-fluoronaphthalene derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce various aminomethyl derivatives.
Scientific Research Applications
(6-Fluoronaphthalen-1-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism by which (6-Fluoronaphthalen-1-yl)methanamine exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of (6-Fluoronaphthalen-1-yl)methanamine, highlighting differences in substituents, molecular weight, and applications:
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